N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as DIMBOA, is a naturally occurring compound found in several plant species, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites with various biological activities. DIMBOA has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. It has also been reported to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide. For example, it has been shown to induce the expression of various genes involved in stress response and defense mechanisms in plants. In animals, N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide has been reported to have anti-inflammatory and antioxidant effects, as well as to modulate the immune system. However, the exact mechanisms underlying these effects are still under investigation.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide in laboratory experiments is its relatively low cost and availability. It can be easily extracted from plant sources or synthesized in the laboratory. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its relatively low potency and specificity may limit its usefulness in some applications.
Future Directions
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide. One area of interest is its potential as a natural pesticide or herbicide. Several studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide can inhibit the growth of various plant pathogens and pests, and it may have potential as a safer and more environmentally friendly alternative to synthetic pesticides. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. However, further research is needed to fully understand the mechanisms underlying the biological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide and to develop more effective and specific applications.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to have various biological activities, including antimicrobial, antifungal, and insecticidal properties. It has also been reported to possess antioxidant and anti-inflammatory effects. These properties make N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide a promising candidate for scientific research in several fields, including biochemistry, pharmacology, and toxicology.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,1-dioxo-1,2-benzothiazol-3-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-22-14-8-7-12(11-15(14)23-2)9-10-18-17-13-5-3-4-6-16(13)24(20,21)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTRKGNHDRGLPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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